molecular formula C18H22N2O3S B2368882 N-(2-(N-(3-phenylpropyl)sulfamoyl)ethyl)benzamide CAS No. 899997-12-7

N-(2-(N-(3-phenylpropyl)sulfamoyl)ethyl)benzamide

Cat. No.: B2368882
CAS No.: 899997-12-7
M. Wt: 346.45
InChI Key: YLLQPKOPEGRWCX-UHFFFAOYSA-N
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Description

N-(2-(N-(3-phenylpropyl)sulfamoyl)ethyl)benzamide is a chemical compound with the molecular formula C18H22N2O3S and a molecular weight of 346.45 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(N-(3-phenylpropyl)sulfamoyl)ethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3-phenylpropylamine with ethyl chloroformate to form an intermediate, which is then reacted with sulfamoyl chloride to introduce the sulfamoyl group. The final step involves the reaction of the intermediate with benzoyl chloride to form the benzamide group. The reaction conditions typically include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under controlled temperatures and inert atmosphere to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(N-(3-phenylpropyl)sulfamoyl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the benzamide group to a primary amine.

    Substitution: The compound can undergo nucleophilic substitution reactions where the sulfamoyl or benzamide groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Compounds with new functional groups replacing the original sulfamoyl or benzamide groups.

Scientific Research Applications

N-(2-(N-(3-phenylpropyl)sulfamoyl)ethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-(N-(3-phenylpropyl)sulfamoyl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

N-(2-(N-(3-phenylpropyl)sulfamoyl)ethyl)benzamide can be compared with other similar compounds, such as:

    N-(2-(N-(3-phenylpropyl)sulfamoyl)ethyl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.

    N-(2-(N-(3-phenylpropyl)sulfamoyl)ethyl)propionamide: Similar structure but with a propionamide group instead of a benzamide group.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-[2-(3-phenylpropylsulfamoyl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c21-18(17-11-5-2-6-12-17)19-14-15-24(22,23)20-13-7-10-16-8-3-1-4-9-16/h1-6,8-9,11-12,20H,7,10,13-15H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLLQPKOPEGRWCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNS(=O)(=O)CCNC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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